1-Benzyl-3-methylimidazolium dicyanamide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

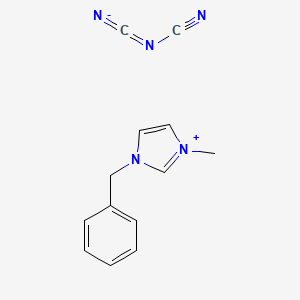

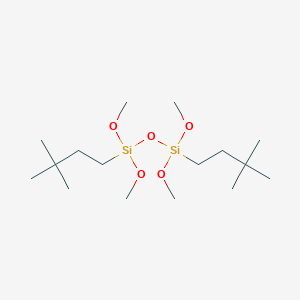

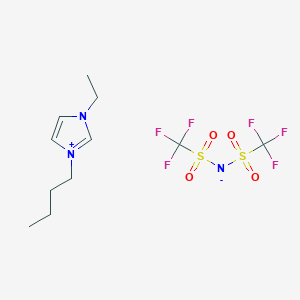

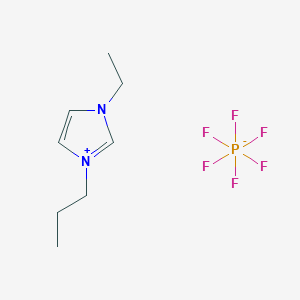

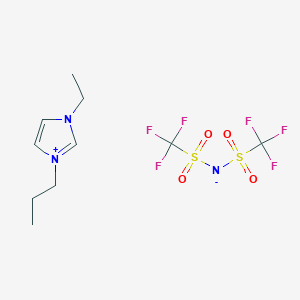

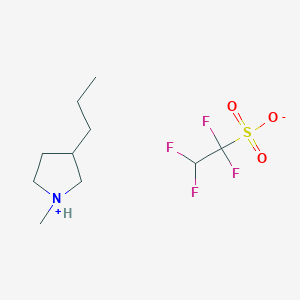

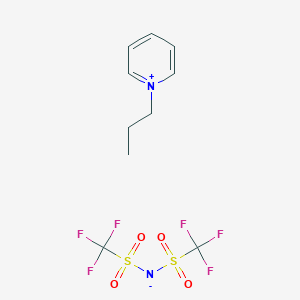

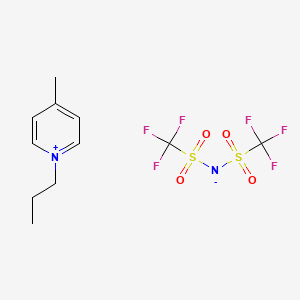

1-Benzyl-3-methylimidazolium dicyanamide is a compound that is used as a solvent. It is an ionic liquid with the chemical formula, CHN=C(CN)CH . It has been shown to be stable in the presence of water and many organic solvents .

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylimidazolium dicyanamide involves detailed characterisation, including 1H nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), small-angle X-ray scattering (SAXS), oscillatory rheology, thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS) .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-methylimidazolium dicyanamide is C13H17N6 . The average mass is 257.314 Da and the monoisotopic mass is 257.150909 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylimidazolium dicyanamide include density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume .

Scientific Research Applications

Volumetric and Viscoelastic Properties

A study by Gonfa et al. (2014) focused on the volumetric properties of binary mixtures including benzene and ionic liquids like 1-benzyl-3-methylimidazolium dicyanamide. This research highlighted the significant changes in volumetric properties with composition and temperature, indicating the potential of these ionic liquids in chemical processes and material science due to their unique interactions with organic compounds (Gonfa et al., 2014).

Separation Processes

Karpińska et al. (2017) assessed the effectiveness of 1-benzyl-3-methylimidazolium dicyanamide in separating binary mixtures based on gamma infinity data measurements. Their findings revealed that this ionic liquid shows high selectivity and capacity for separating various hydrocarbon mixtures, making it a valuable solvent for industrial separation processes (Karpińska et al., 2017).

Polymerization Initiators

Binks et al. (2018) investigated the role of 1-benzyl-3-methylimidazolium dicyanamide in initiating the polymerization of epoxy resins. This study provided insights into the thermal stability and reactivity of the ionic liquid, suggesting its potential use as a catalyst or initiator in polymer synthesis, which could lead to advancements in material engineering and design (Binks et al., 2018).

Liquid-Liquid Extraction

Research by Larriba et al. (2016) on dicyanamide-based ionic liquids, including 1-benzyl-3-methylimidazolium dicyanamide, explored their application in the liquid-liquid extraction of aromatic hydrocarbons. Their findings demonstrated the efficiency and selectivity of these ionic liquids in extracting aromatics from alkanes, suggesting their potential in refining and petrochemical industries (Larriba et al., 2016).

Corrosion Inhibition

Tüken et al. (2012) studied the inhibition efficiency of 1-ethyl-3-methylimidazolium dicyanamide against steel corrosion. Although this study does not directly involve 1-benzyl-3-methylimidazolium dicyanamide, it's relevant due to the similar ionic structure, indicating the potential of such ionic liquids in corrosion protection applications (Tüken et al., 2012).

Environmental Applications

Thamke et al. (2019) provided insights into the biodegradation of ionic liquids, including dicyanamide derivatives. This study highlights the environmental impact and remediation of ionic liquids, suggesting the importance of understanding their degradation pathways for environmental safety and sustainability (Thamke et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The mode of action of 1-Benzyl-3-methylimidazolium dicyanamide is largely dependent on its application. For instance, in chemical reactions, it can act as a solvent and enhance the rate of reaction . In electrochemical applications, it can serve as an electrolyte .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability .

Result of Action

The results of the action of 1-Benzyl-3-methylimidazolium dicyanamide can vary greatly depending on its application. For instance, in chemical reactions, it can enhance the rate of reaction . In antifungal toxicity screening, certain imidazolium cations with longer carbon chains have shown better fungicidal activity .

Action Environment

The action of 1-Benzyl-3-methylimidazolium dicyanamide can be influenced by various environmental factors. For instance, its physicochemical properties such as densities, refractive indices, dynamic viscosities, surface tensions, and sound speeds can change with temperature . Therefore, the temperature can significantly influence its action, efficacy, and stability.

properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXUHEPOUQAWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

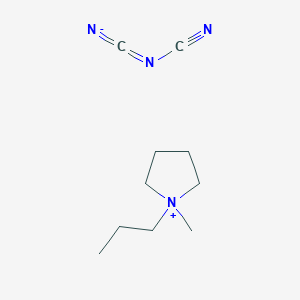

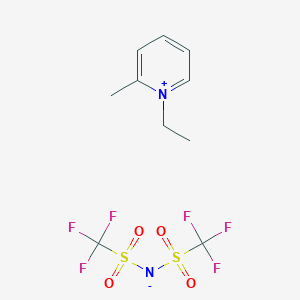

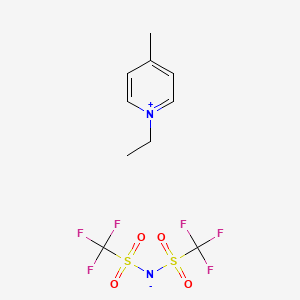

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)